

Understanding PatMaN output files

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Compound of Interest

Compound Name: *Patman*

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An In-depth Technical Guide to Understanding **PatMaN** Output Files

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the output files generated by **PatMaN** (Pattern Matching in Nucleotide databases), a bioinformatics tool for rapid alignment of short nucleotide sequences to large databases.^{[1][2][3][4][5]} This document is intended for researchers, scientists, and drug development professionals who use or intend to use **PatMaN** for their sequence analysis needs.

Introduction to PatMaN

PatMaN is a command-line driven tool designed for efficient searching of numerous short nucleotide sequences within extensive databases, such as genomes. It accommodates a predefined number of mismatches and gaps, making it a versatile tool for various applications, including the alignment of microarray probes and the mapping of next-generation sequencing reads. The underlying algorithm utilizes a non-deterministic automata matching approach on a keyword tree constructed from the query sequences.

Understanding the PatMaN Output Format

The output of **PatMaN** is a standardized, tab-separated format that is both human-readable and easily parsed by scripts for downstream analysis. Each line in the output file represents a single match found by the program.

The table below summarizes the structure of the **PatMaN** output file:

Column Number	Field Name	Description
1	Target Sequence Identifier	The name or identifier of the sequence in the database where the match was found.
2	Query Sequence Identifier	The name or identifier of the pattern (query sequence) that was matched.
3	Start Position	The starting position of the alignment in the target sequence (1-based indexing).
4	End Position	The ending position of the alignment in the target sequence.
5	Strand	Indicates the strand on which the match occurred. '+' for the forward strand and '-' for the reverse complement.
6	Edit Distance	The total number of edits (mismatches and gaps) in the alignment.

Methodologies and Experimental Protocols

PatMaN is a versatile tool that can be integrated into various experimental workflows. The general methodology involves preparing input files in FASTA format and executing the **PatMaN** program with specified parameters for mismatches and gaps.

Input Data Preparation

Both the query sequences (patterns) and the target database sequences must be in the FASTA format. The query file can contain a large number of short sequences, such as microarray probes or sequencing reads. The target database is typically a large sequence file, such as a chromosome or an entire genome.

PatMaN Execution

The core of the experimental protocol is the execution of the **patman** command. The key parameters to be specified by the user include:

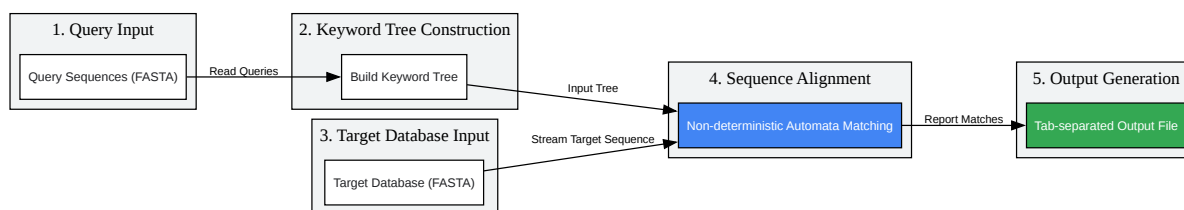
- -e, --edits: The maximum number of edits (mismatches + gaps) allowed in a match.
- -g, --gaps: The maximum number of gaps allowed in a match.
- -D, --databases: Specifies the FASTA file(s) to be used as the target database.
- -P, --patterns: Specifies the FASTA file(s) containing the query patterns.

A typical command-line execution of **PatMaN** would look like this:

This command instructs **PatMaN** to align the sequences in query_probes.fasta against target_genome.fasta, allowing for a maximum of 2 total edits and 1 gap. The results are redirected to a file named alignment_results.txt.

PatMaN Algorithmic Workflow

The efficiency of **PatMaN** in handling a large number of query sequences stems from its algorithmic design, which is based on a keyword tree and a non-deterministic finite automaton.

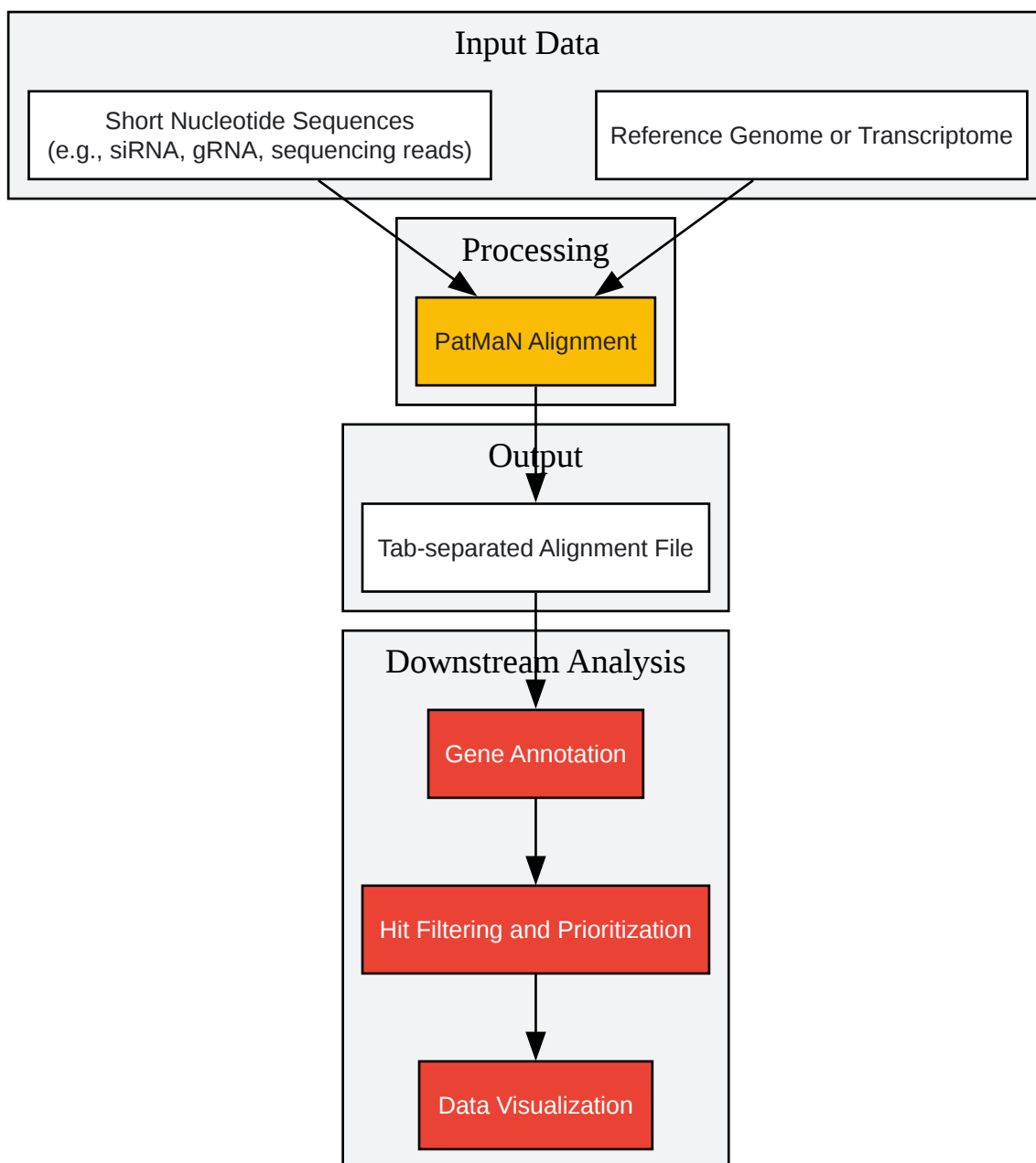


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Caption: Algorithmic workflow of the **PatMaN** tool.

A Generalized Experimental Workflow Using PatMaN

The following diagram illustrates a typical bioinformatics workflow where **PatMaN** is used for sequence alignment. This workflow is applicable to tasks such as identifying potential off-target effects of siRNA or CRISPR guide RNAs, or mapping sequencing reads to a reference genome.



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Caption: A generalized experimental workflow incorporating **PatMaN**.

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